N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide
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Overview
Description
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a butanamide backbone with a methoxy and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide typically involves the following steps:
Formation of the Benzylamine Intermediate: Benzylamine is synthesized by the reduction of benzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Acylation Reaction: The benzylamine intermediate is then reacted with 4-(4-methoxy-3-methylphenyl)butanoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of benzylamine and 4-(4-methoxy-3-methylphenyl)butanoyl chloride.
Continuous Flow Reactors: Use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of N-benzyl-4-(4-hydroxy-3-methylphenyl)butanamide.
Reduction: Formation of N-benzyl-4-(4-methoxy-3-methylphenyl)butylamine.
Substitution: Formation of N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or microbial growth, depending on its specific application.
Comparison with Similar Compounds
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide can be compared with other similar compounds such as:
N-benzyl-4-methylbenzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-benzyl-4-(4-hydroxy-3-methylphenyl)butanamide:
N-benzyl-4-(4-methoxyphenyl)butanamide: Lacks the methyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-13-16(11-12-18(15)22-2)9-6-10-19(21)20-14-17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPYAXJHQNEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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